3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid

Descripción general

Descripción

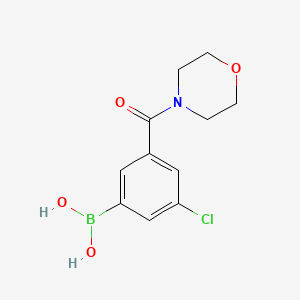

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BClNO4. It is a solid compound with a molecular weight of 269.49 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Métodos De Preparación

The synthesis of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid typically involves the reaction of 3-chloro-5-nitrophenylboronic acid with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid is primarily utilized in organic synthesis due to its role in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound facilitates the formation of complex organic molecules, making it valuable in pharmaceutical development and materials science .

Medicinal Chemistry

The compound has potential applications in drug development:

- Anticancer Research : Related boronic acids have shown antiproliferative effects against various cancer cell lines. For instance, phenylboronic acid derivatives have been studied for their ability to induce apoptosis in ovarian cancer cells.

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which can be exploited for developing anti-cancer therapies.

Biosensing Technologies

The ability of this compound to form reversible complexes with diols makes it suitable for:

- Pathogen Detection : It can effectively bind to diol-containing structures on bacterial surfaces, facilitating the detection of pathogens in environmental samples.

Anticancer Potential

A study investigating structurally similar phenylboronic acids demonstrated significant activity against ovarian cancer cells by inducing cell cycle arrest and apoptosis. The introduction of morpholine groups may enhance biological activity due to increased solubility and interaction with biological targets .

Biosensing Applications

Research has shown that this compound can effectively bind to diol groups present on bacterial cell walls, which is critical for developing robust pathogen detection methods. This interaction can be leveraged to create sensitive biosensors capable of detecting bacterial pathogens in various settings.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparación Con Compuestos Similares

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the morpholine and chloro substituents.

3-Chloro-5-(methylcarbamoyl)phenylboronic Acid: Similar in structure but with a methylcarbamoyl group instead of morpholine.

4-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, which can influence its reactivity and solubility.

The unique combination of the chloro and morpholine groups in this compound provides distinct reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 957120-55-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

SMILES : C1CN(C1)C(=O)C2=C(C=C(C=C2Cl)C(=O)B(O)O)O

This structure highlights the presence of a boronic acid moiety, which is significant for its biological interactions.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Antitumor Activity : The compound exhibits potential antitumor properties by inhibiting specific tyrosine kinases, which are critical in cell signaling pathways related to tumor growth. Studies indicate that similar phenylboronic acids have shown effectiveness against various cancer cell lines, suggesting a promising avenue for cancer therapy .

- Enzyme Inhibition : This compound has been reported to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to therapeutic applications in metabolic disorders such as obesity and dyslipidemia .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors that regulate cellular functions. The compound's boronic acid group is known to form reversible covalent bonds with diols, which can affect the activity of proteins involved in various biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits tyrosine kinases | |

| ACC Inhibition | Regulates fatty acid metabolism | |

| Antimicrobial | Potential against bacterial infections |

Case Study: ACC Inhibition

A significant study evaluated the effects of this compound on ACC activity. Utilizing both in vitro assays and animal models, researchers found that the compound effectively reduced ACC enzyme activity, indicating its potential as a therapeutic agent for metabolic disorders . The study highlighted the structural modifications that enhance binding affinity to ACC, thereby increasing effectiveness as a metabolic regulator.

Antiproliferative Activity

In a comparative study on phenylboronic acids, this compound was assessed for its antiproliferative effects across various cancer cell lines using the MTT assay. Results indicated significant inhibition of cell proliferation in certain lines, correlating with structural features unique to this compound .

Propiedades

IUPAC Name |

[3-chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFMDBGQTVWQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656990 | |

| Record name | [3-Chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-55-7 | |

| Record name | [3-Chloro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.